Species-Specific Glucosylceramide Synthase Recognition: Mammalian vs. Fungal Enzyme Activity
N-Hexanoyl-NBD-phytosphingosine serves as a species-discriminating substrate for glucosylceramide synthase (GCS). Human GCS efficiently takes up and glycosylates this fluorescent phytoceramide, whereas the fungal ortholog from Cryptococcus neoformans does not metabolize the compound [1]. This contrasts with C6-NBD-ceramide, which serves as a universal substrate across diverse organisms including mammalian cells [2] and the fungal pathogen Aspergillus oryzae, where C12-NBD-phytoceramide hydrolysis by neutral ceramidase is only 2.2% of C12-NBD-ceramide activity [3].
| Evidence Dimension | Glucosylceramide synthase substrate recognition |
|---|---|
| Target Compound Data | Actively glycosylated by human GCS; NOT metabolized by Cryptococcus neoformans GCS |
| Comparator Or Baseline | C6-NBD-ceramide: metabolized by both mammalian and fungal GCS systems; C12-NBD-phytoceramide: 2.2% relative hydrolysis activity compared to C12-NBD-ceramide (100%) in A. oryzae neutral ceramidase |
| Quantified Difference | Qualitative binary difference: active in mammalian systems, inactive in C. neoformans; C12-NBD-phytoceramide exhibits 45-fold lower ceramidase activity versus C12-NBD-ceramide |
| Conditions | In vitro enzyme assays; human GCS vs. Cryptococcus neoformans GCS; Aspergillus oryzae neutral ceramidase activity measured at pH 5.7-6.0 |
Why This Matters
This species-specific metabolic discrimination enables selective tracking of mammalian sphingolipid pathways without confounding signal from fungal contaminants in co-culture or infection models.
- [1] LabClinics. N-Hexanoyl-NBD-phytosphingosine Technical Datasheet. Product M1628. View Source
- [2] van Meer G, Stelzer EH, Wijnaendts-van-Resandt RW, Simons K. Sorting of sphingolipids in epithelial (Madin-Darby canine kidney) cells. J Cell Biol. 1987;105(4):1623-1635. View Source
- [3] Tani M, Igarashi Y, Ito M. Characterization of a neutral ceramidase orthologue from Aspergillus oryzae. FEMS Microbiol Lett. 2009;298(2):157-165. View Source
